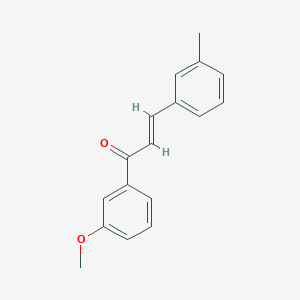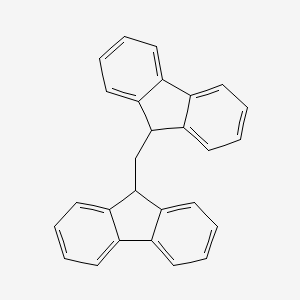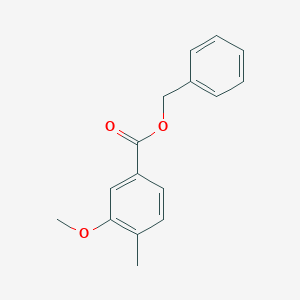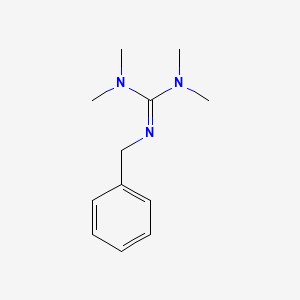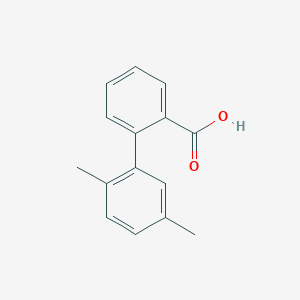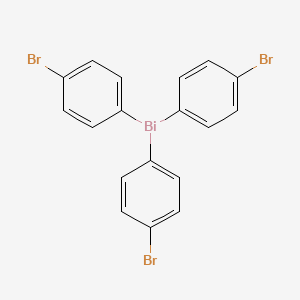
Tris(4-bromophenyl)bismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-bromophenyl)bismuth, often abbreviated as TBBi, is a bismuth-containing compound that has been used in a variety of scientific research applications. It is a crystalline, white solid that is soluble in organic solvents, such as chloroform and ether. TBBi has been studied for its potential as an agent for controlling corrosion and for its potential applications in the biomedical field.
Applications De Recherche Scientifique
TBBi has been used in a variety of scientific research applications, including corrosion control, materials science, catalysis, and biochemistry. It has been used as a corrosion inhibitor for steel and aluminum alloys, as a catalyst for the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
Mécanisme D'action
TBBi has been found to inhibit the activity of a number of enzymes, including cytochrome P450, glutathione S-transferase, and monoamine oxidase. It is thought to act as an inhibitor by binding to the active site of the enzyme, thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
TBBi has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, as well as to inhibit the activity of the enzyme cytochrome P450. It has also been found to affect the activity of a number of hormones, including testosterone and estradiol, and to inhibit the activity of the enzyme monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
TBBi has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. It is also relatively stable, and it can be stored for long periods of time without significant degradation. However, it is important to note that TBBi is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research into TBBi. These include further studies into its potential applications as a corrosion inhibitor, its potential as a catalyst for organic synthesis, and its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed, as well as research into its potential toxicity. Furthermore, further research into its mechanisms of action is needed in order to better understand its effects on enzymes and hormones. Finally, further research into its potential applications in materials science and biochemistry is needed in order to fully exploit its potential.
Méthodes De Synthèse
TBBi can be synthesized through a two-step reaction. In the first step, 4-bromophenol is reacted with anhydrous bismuth nitrate in aqueous ethanol at room temperature. The second step involves treating the product of the first reaction with aqueous sodium hydroxide, which results in the formation of TBBi.
Propriétés
IUPAC Name |
tris(4-bromophenyl)bismuthane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H4Br.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYKZNGGYSCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)[Bi](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BiBr3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-bromophenyl)bismuthane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








